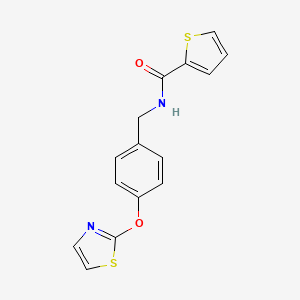

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

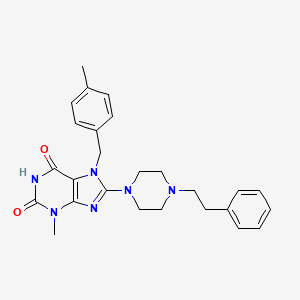

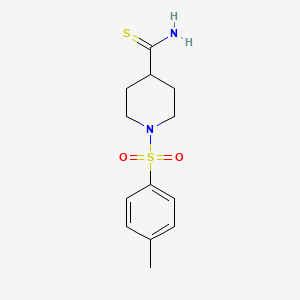

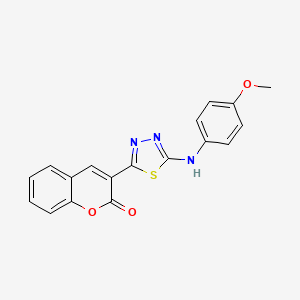

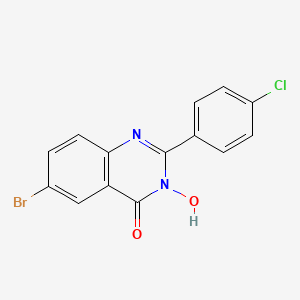

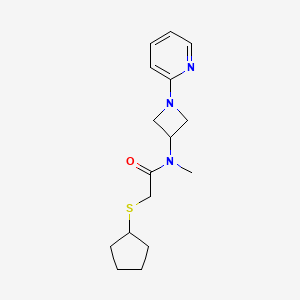

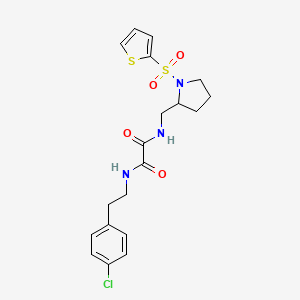

Molecular Structure Analysis

The molecular structure of “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide” and similar compounds has been studied using DFT/B3LYP level to explore their structural and electronic properties . The frontier molecular orbital, HOMO and LUMO, showed that HOMO was consisted mainly of heteroatoms non-bonding lone pairs of electrons and the π-orbitals of the phenyl and thiophene rings with minor contribution from the thiazole nucleus of the non-bonding lone pairs .Scientific Research Applications

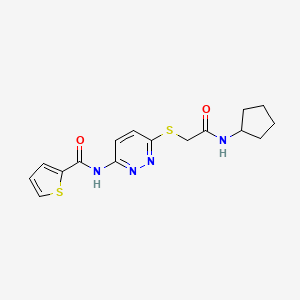

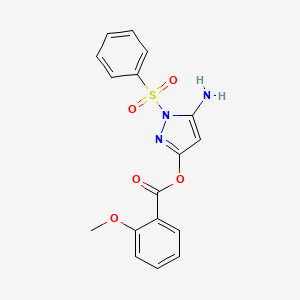

Antibacterial Activity

The compound has shown promising antibacterial activity. It has been used in the synthesis of derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Antifungal Activity

Thiazoles, which are part of the compound’s structure, are known to exhibit antifungal properties . Therefore, it’s possible that “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide” could also have antifungal applications, although specific studies would be needed to confirm this.

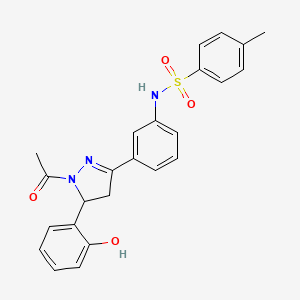

Anti-inflammatory Activity

Thiazole derivatives have been reported to demonstrate potent anti-inflammatory activity . Given the presence of a thiazole group in “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide”, it’s plausible that this compound could also exhibit anti-inflammatory properties.

Antitumor Activity

Thiazoles are known to exhibit antitumor properties . Therefore, “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide” could potentially be used in cancer research and treatment.

Antiviral Activity

Thiazole derivatives have been considered for their potential anti-HIV activity . This suggests that “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide” might also have potential applications in antiviral research.

Antioxidant Activity

Thiazoles are known to exhibit antioxidant properties . This suggests that “N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide” could potentially be used in research related to oxidative stress and related conditions.

Mechanism of Action

Target of Action

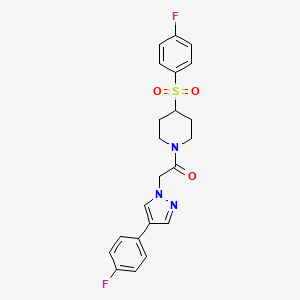

The primary targets of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .

Mode of Action

The exact mode of action of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Similar compounds have been shown to interact with their targets resulting in antibacterial activity . These molecules, when used in conjunction with a cell-penetrating peptide, display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Result of Action

The molecular and cellular effects of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

properties

IUPAC Name |

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(13-2-1-8-20-13)17-10-11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXSSSAZAJQBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone](/img/structure/B2572912.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)